molecular formula C11H18N2O3S B1606963 Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate CAS No. 875237-68-6

Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

Cat. No. B1606963
M. Wt: 258.34 g/mol
InChI Key: BHEWJAXNLVWPSC-UHFFFAOYSA-N
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Description

“Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate” is an organic compound . It contains a total of 36 bonds, including 18 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, 1 urea (-thio) derivative, 1 sulfide, and 1 tetrahydro-thiophene .


Molecular Structure Analysis

The molecular formula of the compound is C11H18N2O3S . It has an average mass of 258.337 Da and a monoisotopic mass of 258.103821 Da . The compound contains various types of bonds and functional groups, including esters, urea derivatives, and sulfides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis in Biotin Production

One significant application of compounds related to Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate is in the synthesis of biotin, also known as vitamin H. The regioselective chlorination of methyl groups in similar compounds has been successfully performed, leading to the development of key intermediates in biotin synthesis. This process involves reactions with sulfuryl chloride in methylene chloride and is crucial in the large-scale production of biotin (Zav’yalov et al., 2006).

Coordination Polymers in Crystallography

Another notable application is in the field of crystallography, where these compounds are used to form chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers are synthesized through reactions with silver acetate and ammonia, leading to the deprotonation of the carboxylic acid group. The polymers exhibit diverse coordination environments and are of interest for their structural properties and potential applications in materials science (Altaf & Stoeckli-Evans, 2013).

Antibacterial Bioactivity

Research also extends to the antibacterial domain, where derivatives of Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate are explored for their antibacterial properties. A synthetic route from biotin to certain derivatives with significant antibacterial activity has been described, suggesting potential applications in medical research and drug development (Liang et al., 2016).

Molecular Nutrition and Food Research

Additionally, the study of compounds like Methylglyoxal, which forms modified residues in proteins, has implications in understanding diabetes and neurodegenerative diseases. This research provides insights into the molecular dynamics in living organisms and foodstuffs, contributing to a better understanding of metabolic processes and potential dietary impacts (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEWJAXNLVWPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345869
Record name Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

CAS RN

875237-68-6
Record name Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yang, S Huang, Y Liu, X Chang, Y Liang… - Journal of Medicinal …, 2022 - ACS Publications
The search for highly selective sensitizers with a novel mechanism for tumor targeting therapy is of considerable interest. In this work, we have developed a series of new biotin-targeted …
Number of citations: 8 pubs.acs.org
N Lin - 2019 - search.proquest.com
The photo-cleavage reaction of o-naphthoquinone methide pre-caged substrates (o-NQMP) is an efficient and controllable way to release small molecules under specific light irradiation…
Number of citations: 1 search.proquest.com

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